2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile
Overview
Description
2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile is a chemical compound with the molecular formula C10H9F2NOS and a molecular weight of 229.25 g/mol . This compound is characterized by the presence of a difluoromethylsulfanyl group and a methoxy group attached to a phenyl ring, with an acetonitrile group as a substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents in the presence of a suitable catalyst to achieve the desired substitution on the phenyl ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, which are optimized for higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile is utilized in various scientific research fields:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetonitrile, 3-[(difluoromethyl)thio]-4-methoxy-
- Other difluoromethylated phenylacetonitriles
Uniqueness
2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile is unique due to the presence of both the difluoromethylsulfanyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(difluoromethylsulfanyl)-4-methoxyphenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NOS/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGAIECJUPCOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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